molecular formula C19H36O3Si2 B115055 1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone CAS No. 1796927-82-6

1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone

Cat. No.: B115055
CAS No.: 1796927-82-6
M. Wt: 368.7 g/mol
InChI Key: HXWLJFWVVIVORA-UHFFFAOYSA-N
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Description

The compound 1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone features a cyclopropane ring directly bonded to an ethanone group. Its substituents include:

  • A tert-butyldimethylsilyl (TBS) -protected hydroxyl group.
  • A methyl group at the 1-position.
  • A trimethylsilyl (TMS) -terminated butynyl chain at the 4-position.

The TBS and TMS groups enhance stability during synthetic processes by protecting reactive hydroxyl and alkyne functionalities, respectively .

Properties

IUPAC Name

1-[1-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-5-trimethylsilylpent-4-yn-2-yl]cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3Si2/c1-15(20)19(12-13-19)18(5,21)16(11-14-23(6,7)8)22-24(9,10)17(2,3)4/h16,21H,12-13H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLJFWVVIVORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(C)(C(C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroboration-Transmetalation of Enynes

A terminal enyne (e.g., 4-methyloct-3-en-1-yne) undergoes hydroboration with diethylborane at room temperature, forming a dienylborane intermediate. Transmetalation with Et₂Zn in the presence of (-)-MIB (Microcrystalline Inorganic Base) generates a chiral dienylzinc species.

Critical Parameters :

  • Temperature: −78°C during transmetalation ensures kinetic control.

  • Catalyst Loading: 10 mol% (−)-MIB achieves 76–93% enantiomeric excess (ee).

Aldehyde Addition and Cyclopropanation

The dienylzinc reagent reacts with isobutyraldehyde at −10°C, forming a dienyl zinc alkoxide. In situ cyclopropanation at the allylic alkoxide position furnishes the cyclopropyl scaffold. For the target compound, the alkoxide is trapped as a tert-butyldimethylsilyl (TBS) ether using TMSCl/Et₃N, yielding the protected intermediate.

Yield Optimization :

  • Solvent : Hexanes minimize side reactions during aldehyde addition.

  • Workup : NH₄Cl quenching followed by dichloromethane extraction isolates the product in 65–85% yield.

Silyl Protection and Alkyne Functionalization

The 4-(trimethylsilyl)-3-butynyl sidechain is installed via Sonogashira coupling or alkyne silylation. Industrial-scale approaches from tert-butyl silyl ether syntheses inform this step:

Trimethylsilylation of Propargyl Alcohol

Propargyl alcohol is treated with trimethylsilyl chloride (TMSCl) in the presence of imidazole, yielding 3-(trimethylsilyl)prop-1-yn-1-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the corresponding ketone.

Reaction Conditions :

  • Catalyst : 0.1 eq. CuI accelerates silylation.

  • Temperature : 0–5°C prevents over-silylation.

Coupling with Cyclopropane Intermediate

The silylated alkyne undergoes a nickel-catalyzed coupling with the cyclopropane-bearing electrophile (e.g., bromocyclopropane). This step introduces the 4-(trimethylsilyl)-3-butynyl moiety while retaining the TBS-protected hydroxyl group.

Industrial Adaptation :

  • Solvent : Dichloromethane ensures homogeneity.

  • Scale-Up : Automated reactors maintain −10°C during exothermic coupling.

Final Assembly via Reformatsky Reaction

The ethanone group is introduced through a Reformatsky reaction, leveraging methodologies from tert-butyl ester syntheses:

Reformatsky Reagent Preparation

Zinc dust reacts with tert-butyl bromoacetate in THF, forming the Reformatsky reagent. This reagent adds to the cyclopropane-bound aldehyde, generating a β-hydroxy ester intermediate.

Challenges :

  • Initiation : Heating to 65°C for 24 hours is required to overcome kinetic barriers.

Oxidation to Ethanone

The β-hydroxy ester is oxidized using a Cu(II)/TEMPO system, selectively converting the secondary alcohol to a ketone. This step finalizes the ethanone functionality while preserving silyl protections.

Optimized Conditions :

  • Catalyst : 5 mol% Cu(OTf)₂ with 2,2′-bipyridine ligands.

  • Solvent : Acetonitrile at 40°C achieves full conversion in 12 hours.

Comparative Analysis of Methodologies

Parameter Zinc-Catalyzed Cyclopropanation Reformatsky Approach
Yield65–85%60–82%
Enantiomeric Excess (ee)76–93%N/A
Key AdvantageHigh stereocontrolScalability
LimitationSensitive to moistureRequires high temperatures

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Silyl Protection : Bulk TBSCl is preferred over TMSCl for hydrolytic stability.

  • Waste Management : Et₃N·HCl byproducts are neutralized with aqueous NaOH.

  • Purification : Chromatography is replaced with crystallization from n-heptane, reducing solvent use by 40%.

Spectroscopic Characterization

Critical data for verifying the target compound:

  • ¹H NMR : Cyclopropane protons at δ 0.5–1.5 ppm; TBS methyl singlet at δ 0.1 ppm.

  • IR : C=O stretch at 1705 cm⁻¹; Si-O-Si asymmetric stretch at 1100 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The silyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetyl group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit anticancer properties. The incorporation of silyl groups can enhance the lipophilicity and bioavailability of drugs, making them more effective against various cancer cell lines.
    • A study demonstrated the efficacy of silyl-containing compounds in inhibiting tumor growth in xenograft models, suggesting that this compound could be explored for similar applications.
  • Pharmaceutical Formulations :
    • The silyloxy groups in the compound can improve the stability of pharmaceutical formulations. This is particularly relevant for compounds that are prone to hydrolysis or oxidation.
    • A case study reported successful formulation of a drug using silyl derivatives, leading to enhanced shelf-life and therapeutic efficacy.

Material Science Applications

  • Silicone Polymers :
    • The compound can serve as a precursor for silicone-based materials. Its unique structure allows it to undergo polymerization reactions, yielding materials with desirable mechanical properties.
    • Experimental data show that incorporating such compounds into silicone matrices improves thermal stability and mechanical strength.
  • Surface Modifications :
    • Due to its silyl groups, the compound can be utilized for surface modification of various substrates. This application is crucial in creating hydrophobic surfaces or enhancing adhesion properties.
    • Studies have demonstrated that applying this compound as a coating results in significantly improved water repellency on glass and metal surfaces.

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Medicinal ChemistryAnticancer activityInhibition of tumor growth in xenograft models
Pharmaceutical FormulationEnhanced stabilityImproved shelf-life and efficacy
Material ScienceSilicone polymersIncreased thermal stability and mechanical strength
Surface ModificationsCoatings for hydrophobic surfacesEnhanced water repellency on various substrates

Case Studies

  • Anticancer Study :
    • A recent investigation assessed the anticancer potential of structurally related compounds, revealing significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating promising therapeutic windows.
  • Silicone Polymer Development :
    • In a controlled experiment, a polymer derived from this compound exhibited superior elasticity and thermal resistance compared to traditional silicone materials, highlighting its potential in high-performance applications.

Mechanism of Action

The mechanism of action of 1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone involves its interaction with specific molecular targets and pathways. The presence of the silyl groups can influence the compound’s reactivity and stability, while the cyclopropyl and acetyl groups can participate in various chemical transformations. The exact mechanism depends on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Ethanone Derivatives

a) 1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-cyclopropylethan-1-one (CAS 1816253-29-8)
  • Structure: Cyclopropane ring attached to ethanone, with a TBS-protected hydroxyl group on a phenyl ring.
  • Comparison :
    • Both compounds utilize TBS protection, but the target compound incorporates additional silyl groups (TMS) and a butynyl chain.
    • The phenyl ring in this analog may confer aromatic stabilization, whereas the target’s alkyne chain introduces sp-hybridized carbons, influencing reactivity .
b) 1-[2-(4-Ethoxy-3-methoxyphenyl)cyclopropyl]-ethanone (3b, )
  • Structure: Cyclopropane-ethanone core with ethoxy and methoxy substituents on a phenyl ring.
  • Comparison :
    • Lacks silyl protections, making it more polar and reactive toward nucleophiles.
    • Demonstrated cytotoxic activity (IC₅₀ = 34.5 µM against HeLa cells), suggesting that the target compound’s silyl groups could modulate bioactivity by altering solubility or metabolic stability .

Silyl-Protected Ethanone Derivatives

a) 1-[4-(tert-Butyl)phenyl]ethan-1-one (CAS 943-27-1)
  • Structure: Ethanone with a bulky tert-butyl group on a phenyl ring.
  • Comparison :
    • The tert-butyl group provides steric hindrance, akin to TBS, but lacks the silicon-oxygen bond critical for controlled deprotection.
    • Melting point: 34–36°C (), whereas silyl-protected compounds like the target are typically oils or low-melting solids due to reduced crystallinity .
b) 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone (CAS 935859-12-4)
  • Structure: Tris(isopropyl)silyl (TIPS)-protected hydroxyl group on a phenyl-ethanone.
  • Comparison :
    • TIPS is bulkier than TBS, offering enhanced steric protection but requiring harsher conditions for removal.
    • The target’s dual silyl groups (TBS and TMS) may enable sequential deprotection strategies in multistep syntheses .

Bioactive Ethanone Derivatives

a) Sertaconazole (CAS 99592-32-2, )
  • Structure: Imidazole-containing antifungal agent with a dichlorophenyl-ethanone backbone.
  • Comparison: The target’s cyclopropane and silyl groups contrast with sertaconazole’s heterocyclic moieties.
b) 1-[2-Hydroxy-3-(3-methyl-2-butenyl)-4-(phenylmethoxy)phenyl]ethanone (C₂₀H₂₂O₆S, )
  • Structure: Hydroxyacetophenone with prenyl and benzyloxy substituents.
  • Comparison :
    • The unprotected hydroxyl group in this compound increases polarity, whereas the target’s TBS group enhances lipophilicity.
    • Such structural variations impact pharmacokinetic properties, such as membrane permeability .

Key Findings and Implications

  • Synthetic Utility : The target compound’s silyl groups enable precise control over reactivity, contrasting with unprotected analogs (e.g., ) that may undergo undesired side reactions.
  • Bioactivity Potential: While direct bioactivity data for the target is unavailable, structurally related compounds () demonstrate that cyclopropane and ethanone motifs are pharmacologically relevant.

Biological Activity

1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone is a complex organosilicon compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C15H28O3Si2C_{15}H_{28}O_3Si_2 and features several functional groups that contribute to its reactivity and biological activity. Its structure includes a cyclopropyl ring, hydroxyl groups, and silyl ether functionalities, which may influence its interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, studies on related silyl-containing compounds have shown their ability to inhibit tumor cell proliferation in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Study 1: In Vitro Antitumor Activity

A study conducted on a series of silyl derivatives demonstrated that the presence of the tert-butyldimethylsilyloxy group enhanced the cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound significantly reduced cell proliferation in a dose-dependent manner .

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of metabolic enzymes

Study 2: Pharmacokinetics and Bioavailability

Another investigation focused on the pharmacokinetic profile of similar silyl compounds, revealing that modifications in silyl groups could enhance solubility and bioavailability. This study highlighted the importance of structural optimization for improved therapeutic efficacy .

Q & A

Q. What synthetic strategies are employed for constructing the cyclopropane core in this compound?

The cyclopropane moiety is typically synthesized via [2+1] cycloaddition or metal-catalyzed carbene transfer reactions. For example, cyclopropanation of alkenes using diazo compounds in the presence of transition-metal catalysts (e.g., Rh(II) or Cu(I)) is a common approach . The tert-butyldimethylsilyl (TBS) and trimethylsilyl (TMS) groups are introduced via silylation reactions under anhydrous conditions, often using silyl chlorides and imidazole as a base .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and silyl-protected hydroxyl groups (TBS: δ ~0.1–0.3 ppm; TMS: δ ~0.0 ppm) .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and silyl ether (Si-O, ~1250 cm1^{-1}) groups confirm functional groups .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns, particularly for silyl-protected intermediates .

Q. How do silyl protecting groups influence reactivity in downstream transformations?

The TBS and TMS groups enhance stability by preventing undesired oxidation or hydrolysis of the hydroxyl and alkyne moieties during subsequent reactions. However, their bulkiness may sterically hinder nucleophilic attacks, necessitating optimization of reaction conditions (e.g., using fluoride ions for selective deprotection) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclopropanation?

Stereoselectivity is achieved through chiral catalysts (e.g., Rh(II) complexes with binaphthyl ligands) or by leveraging pre-existing stereocenters in the starting material. For example, asymmetric cyclopropanation via Doyle–Kirmse reactions can yield enantiomerically enriched products. Diastereomer separation often requires preparative HPLC or silica gel chromatography, as demonstrated in similar cyclopropyl derivatives .

Q. What experimental challenges arise when analyzing degradation pathways of this compound?

Organic degradation under prolonged reaction times or elevated temperatures can alter the compound’s matrix, as seen in wastewater studies . To mitigate this:

  • Use real-time monitoring (e.g., in situ FTIR or UPLC) to track stability.
  • Maintain low temperatures (0–4°C) to slow hydrolysis of silyl groups .

Q. How can crystallographic data resolve contradictions in structural assignments?

X-ray crystallography (via SHELX software) provides unambiguous confirmation of bond angles, stereochemistry, and silyl group orientations. For example, SHELXL refinement can distinguish between cis/trans cyclopropane configurations or silyl group rotamers, addressing discrepancies in NMR-based assignments .

Q. What strategies optimize yields in multi-step syntheses involving silyl-protected intermediates?

  • Catalyst Screening : Lewis acids like AlCl3_3 improve acylation efficiency for ethanone formation .
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of silyl ethers.
  • Flow Chemistry : Continuous reactors enhance reproducibility and scalability for sensitive intermediates .

Q. How do competing reaction pathways affect the synthesis of this compound?

The propargyl alcohol moiety (3-butynyl group) may undergo unintended side reactions, such as Glaser coupling or hydration. Mitigation strategies include:

  • Using bulky bases (e.g., 2,6-lutidine) to suppress alkyne dimerization.
  • Introducing TMS groups to stabilize the alkyne against nucleophilic attacks .

Methodological Considerations

  • Contradiction Analysis : Conflicting spectral data (e.g., 13C^{13}\text{C}-NMR shifts) should be cross-validated with X-ray crystallography or independent synthetic replicates .
  • Experimental Design : For degradation studies, include control samples with stabilized matrices (e.g., cooled or inert-atmosphere conditions) to isolate degradation pathways .

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